molecular formula C10H7NO4S2 B2687398 (Z)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid CAS No. 1427537-87-8

(Z)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid

Cat. No. B2687398
CAS RN: 1427537-87-8
M. Wt: 269.29
InChI Key: DFCZJGAFQKNSEX-DAXSKMNVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(Z)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid” is a chemical compound that has been mentioned in the context of furan platform chemicals . It’s a derivative of furan, which is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .


Synthesis Analysis

The synthesis of this compound involves the reaction of (Z)-5-(furan-2-ylmethylene)thiazolidine-2,4-dione with suitable alkyl/haloalkyl derivatives . The mixture is refluxed in acetone for a certain period, leading to the formation of the desired compound .

Scientific Research Applications

Anticancer and Antitumor Applications

This compound has shown promising results in anticancer therapy. For instance, novel thioxothiazolidin-4-one derivatives, including the specified compound, have been synthesized and tested for their anticancer and antiangiogenic effects. These compounds significantly inhibited tumor growth and angiogenesis in mouse models, suggesting their potential as anticancer agents (Chandrappa et al., 2010). Further studies have evaluated the cytotoxicity of these derivatives against human leukemia cells, finding moderate to strong antiproliferative activity, which highlights the compound's relevance in cancer research (Chandrappa et al., 2009).

Pharmacological Activities

Apart from anticancer properties, (Z)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives have been identified as potent and selective aldose reductase inhibitors, offering a new approach for the treatment of complications associated with diabetes, such as cataracts and neuropathy (Kučerová-Chlupáčová et al., 2020).

Antimicrobial and Antifungal Activities

These compounds also possess antimicrobial and antifungal activities, making them potential candidates for developing new antimicrobial agents. A study evaluating their efficacy against a range of bacterial and fungal species found significant activity, particularly against mycobacteria, highlighting their therapeutic potential in treating infections (Krátký et al., 2017).

Material Science Applications

In material science, derivatives of this compound have been investigated for their fluorescence properties, demonstrating potential as fluorescent chemical sensors for metal ions, such as Co2+. This application is particularly relevant in environmental monitoring and the development of new diagnostic tools (Li Rui-j, 2013).

Future Directions

Furan derivatives are of significant interest in various fields, including pharmaceuticals, agrochemicals, and materials science . Therefore, the study and application of this compound could be a promising area for future research.

properties

IUPAC Name

2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4S2/c12-8(13)5-11-9(14)7(17-10(11)16)4-6-2-1-3-15-6/h1-4H,5H2,(H,12,13)/b7-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFCZJGAFQKNSEX-DAXSKMNVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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